molecular formula C19H17N5O2S B2682733 3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide CAS No. 1286706-23-7

3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

Cat. No. B2682733
CAS RN: 1286706-23-7
M. Wt: 379.44
InChI Key: ISZVPZKPFMANOB-UHFFFAOYSA-N
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Description

“3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14N6. It has a molecular weight of 266.30 g/mol . The compound is also known by other names such as Maybridge1_006172, HMS559A12, CCG-45751, and SR-01000635501-1 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H14N6/c1-19(2)10-15-12-8-9-13-16-17-14(20(13)18-12)11-6-4-3-5-7-11/h3-10H,1-2H3 . The Canonical SMILES string is CN©C=NC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.30 g/mol. It has an XLogP3-AA value of 1.4, which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are both 266.12799447 g/mol. The compound has a topological polar surface area of 58.7 Ų. It has 20 heavy atoms. The compound has a complexity of 339 .

Scientific Research Applications

Drug Discovery

The compound is part of the ChEMBL database, a manually curated, high-quality, large-scale, open, FAIR and Global Core Biodata Resource of bioactive molecules with drug-like properties . It’s used in drug discovery platforms spanning multiple bioactivity data types and time periods .

Anticancer Applications

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have shown diverse pharmacological activities, including anticancer properties . A specific compound, 8i, exhibited promising dual enzyme inhibition of PARP-1 and EGFR, which may serve as a potential anti-breast cancer agent .

Antimicrobial Applications

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their derivatives have demonstrated antimicrobial activities . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities, including antibacterial properties .

Analgesic and Anti-inflammatory Applications

Compounds with a similar structure have shown analgesic and anti-inflammatory properties .

Antioxidant Applications

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their derivatives have demonstrated antioxidant activities .

Antiviral Applications

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their derivatives have demonstrated antiviral activities .

Enzyme Inhibitors

Compounds with a similar structure have shown enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their derivatives have demonstrated antitubercular activities .

Future Directions

The future directions for research on “3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in various therapeutic areas . Additionally, more research could be done to elucidate the synthesis process and chemical reactions involving this compound.

Mechanism of Action

properties

IUPAC Name

3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13-8-9-16(12-14(13)2)27(25,26)23-17-10-11-18-20-21-19(24(18)22-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZVPZKPFMANOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

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